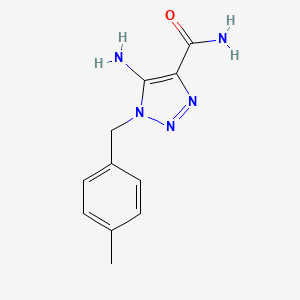

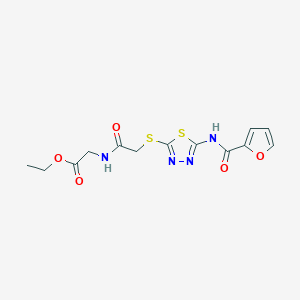

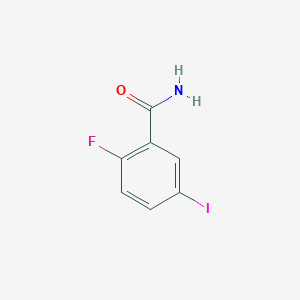

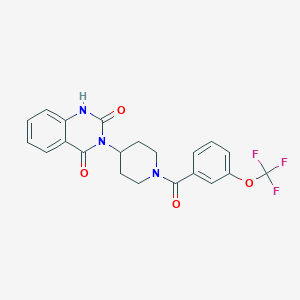

![molecular formula C16H16N4O2S B2378609 1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-32-0](/img/structure/B2378609.png)

1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyridine ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide and N-methylation . Further condensation at the methyl group of the intermediate compound is also involved .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The pyrido[2,3-d]pyrimidine core is a bicyclic system, and the molecule also contains a thioether group and multiple methyl groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the thioether group suggests that it may undergo reactions involving the sulfur atom . Additionally, the pyrido[2,3-d]pyrimidine core could potentially participate in various cyclization and condensation reactions .Scientific Research Applications

Antiviral Activity Against COVID-19

A study published in Molecules journal reported that pyrido[2,3-d]pyrimidines, a class of compounds that includes “1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, were synthesized and tested for their antiviral potency against SARS-CoV-2. The compounds were found to have promising antiviral activity, with some showing lower IC50 values compared to Lopinavir, a commonly used protease inhibitor .

CDK2 Inhibition for Cancer Treatment

In a paper published in RSC Advances , pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which include “1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, were synthesized and tested as novel CDK2 inhibitors. CDK2 inhibition is a promising target for cancer treatment. The compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Anticancer Activity

In another study , compounds including “1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” were synthesized and tested for their anticancer activity. The results revealed that most of the compounds showed potent anticancer activity as compared to other derivatives .

EGFR Inhibition

The same study also revealed that these compounds showed significant inhibitory activity against EGFR, a protein that is often overexpressed in various types of cancer. The inhibition of EGFR can prevent the proliferation of cancer cells .

Biological Activity of Fused Heterocyclic Systems

Pyrido[2,3-d]pyrimidines, which include “1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, are one of the most important classes of fused heterocyclic systems due to a wide range of biological activity .

Organic Synthesis

The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, is a rapidly growing area of organic synthesis . Pyrido[2,3-d]pyrimidines are often used in these syntheses .

Safety and Hazards

Future Directions

properties

IUPAC Name |

1,3,6-trimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-10-8-18-14-12(15(21)20(3)16(22)19(14)2)13(10)23-9-11-6-4-5-7-17-11/h4-8H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVOVMWMDXSPNTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=C1SCC3=CC=CC=N3)C(=O)N(C(=O)N2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,6-trimethyl-5-((pyridin-2-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(4-ethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2378529.png)

![[3-(Cyanomethyl)-5-fluorophenyl]boronic acid](/img/structure/B2378530.png)

![7-isobutyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378540.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2378541.png)

![N-(2,6-dimethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2378542.png)

![4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]](/img/structure/B2378544.png)